2,2,5,5-Tetramethyl-1-phenyl-1,2,5-phosphadisilolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5,5-Tetramethyl-1-phenyl-1,2,5-phosphadisilolane is a unique organophosphorus compound characterized by its distinctive structure, which includes a phosphorus atom bonded to a silicon ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethyl-1-phenyl-1,2,5-phosphadisilolane typically involves the reaction of phenylphosphine with tetramethylsilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,5,5-Tetramethyl-1-phenyl-1,2,5-phosphadisilolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphadisilolanes.
Wissenschaftliche Forschungsanwendungen
2,2,5,5-Tetramethyl-1-phenyl-1,2,5-phosphadisilolane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activity and use in drug development.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new therapeutic agents.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,2,5,5-Tetramethyl-1-phenyl-1,2,5-phosphadisilolane involves its interaction with various molecular targets. The phosphorus atom in the compound can form bonds with metals and other elements, making it a versatile ligand in coordination chemistry. The silicon atoms in the ring structure contribute to its stability and reactivity, allowing it to participate in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’,5,5’-Tetramethyl-1,1’-biphenyl: This compound has a similar tetramethyl structure but lacks the phosphorus and silicon atoms.
Phenylboronic acid pinacol ester: This compound has a phenyl group and boron atom, making it structurally similar but chemically distinct.
Uniqueness
2,2,5,5-Tetramethyl-1-phenyl-1,2,5-phosphadisilolane is unique due to its combination of phosphorus and silicon atoms in a single molecule. This unique structure imparts specific chemical properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
63746-57-6 |
---|---|
Molekularformel |
C12H21PSi2 |
Molekulargewicht |
252.44 g/mol |
IUPAC-Name |
2,2,5,5-tetramethyl-1-phenyl-1,2,5-phosphadisilolane |
InChI |
InChI=1S/C12H21PSi2/c1-14(2)10-11-15(3,4)13(14)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 |
InChI-Schlüssel |
OZXPGKOBVHXQIV-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(CC[Si](P1C2=CC=CC=C2)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.